molecular formula C25H30F2O7 B107251 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) CAS No. 23641-05-6

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)

Cat. No. B107251
CAS RN: 23641-05-6
M. Wt: 480.5 g/mol
InChI Key: RWKMFNKALGKSFN-QWYWQECLSA-N
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Description

This compound, also known as Fluocinolone Acetonide , has the molecular formula C25H30F2O7 . It is an impurity of Prednisolone .


Synthesis Analysis

The synthesis of this compound involves several steps. The starting material is 11α,17α,21-trihydroxypregna-4-ene-3,20-dione (Hydrocortisone). The process involves acetylation of the 21-hydroxy group, sulfonylation and elimination to form the 9(11)-double bond, acetylation of the 17α-hydroxy group and the 3-keto group (which transforms the 4-double bond into a 3,5-double bond), fluorination at the 6β-position, hydrolysis to remove the 3-acetyl group (which transforms the 3,5-double bond back into a 3-keto group and a 4-double bond), transposition of the 6β-fluorine, epoxidation of the 9(11)-double bond, addition of hydrogen fluoride to the epoxide (which introduces the 11β-hydroxy group and the 9α-fluorine), and dehydrogenation to form the 1-double bond .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C25H30F2O7 . The structure includes a pregnane skeleton, which is a parent of the class of pregnanes that is pregnane substituted by hydroxy groups at positions 11, 17 and 21, by acetoxy groups at positions 17 and 21, by fluoro groups at positions 6 and 9 and by oxo groups at positions 3 and 20 .


Physical And Chemical Properties Analysis

This compound has a melting point of 280-283 °C, a predicted boiling point of 580.9±50.0 °C, and a predicted density of 1.33±0.1 g/cm3 . It is slightly soluble in DMSO . The compound is a solid and its color ranges from white to off-white .

Scientific Research Applications

Fluorinated compounds like 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) are significant in various fields due to their unique properties, including resistance to solvents, acids, and bases, as well as thermal stability. These characteristics make them valuable in medical, industrial, and environmental applications.

Environmental Impact and Regulation

Fluorinated alternatives have been developed to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) due to concerns over their environmental persistence and bioaccumulation. Studies have focused on understanding the environmental release, persistence, and exposure of both biota and humans to these compounds. Despite efforts to identify safe replacements, it remains unclear whether the fluorinated alternatives offer a reduced risk to human health and the environment, highlighting the need for further research to fill these data gaps (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Applications in Polymer Technology

Fluoropolymers, a subclass of fluorinated compounds, exhibit remarkable chemical, thermal, and biological stability due to their high molecular weight and insolubility in water. These properties make them ideal for use in various applications, including coatings, textiles, and medical devices. Fluoropolymers are considered "polymers of low concern" (PLC) due to their negligible environmental mobility and low potential for bioaccumulation. Consequently, they are viewed as safer alternatives in applications where chemical stability is paramount (Henry, Carlin, Hammerschmidt, Buck, Buxton, Fiedler, Seed, & Hernández, 2018).

properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F2O7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(26)18-9-15(30)5-7-22(18,3)25(17,27)20(31)11-23(16,24)4/h5,7,9,16-17,19-20,31H,6,8,10-12H2,1-4H3/t16-,17-,19-,20-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKMFNKALGKSFN-QWYWQECLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)

CAS RN

23641-05-6
Record name (6α,11β)-17,21-Bis(acetyloxy)-6,9-difluoro-11-hydroxypregna-1,4-diene-3,20-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
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Record name 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
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Record name Difluoroprednisolone 17,21-diacetate, (6α,9α-)-
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